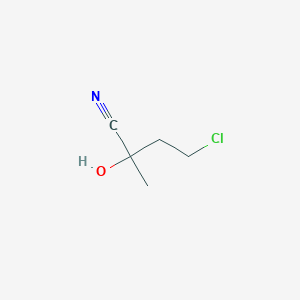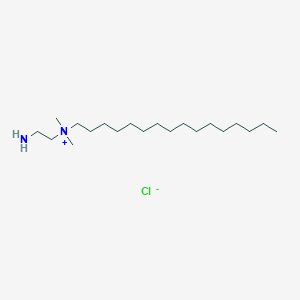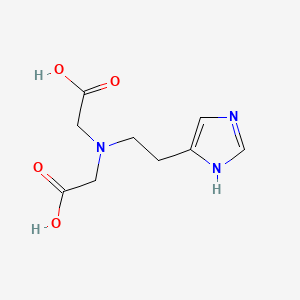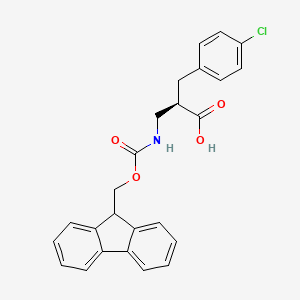
4-Chloro-2-hydroxy-2-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-hydroxy-2-methylbutanenitrile is an organic compound with the molecular formula C5H8ClNO It is a nitrile derivative, characterized by the presence of a chlorine atom, a hydroxyl group, and a nitrile group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Chlorination of 2-Hydroxy-2-methylbutanenitrile
Starting Material: 2-Hydroxy-2-methylbutanenitrile
Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform. The reaction mixture is heated to facilitate the substitution of the hydroxyl group with a chlorine atom, yielding 4-Chloro-2-hydroxy-2-methylbutanenitrile.
-
Industrial Production Methods
Large-Scale Synthesis: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of 4-Chloro-2-hydroxy-2-methylbutanenitrile can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction can convert the nitrile group to an amine, resulting in 4-Chloro-2-hydroxy-2-methylbutylamine.
-
Substitution
Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can replace the chlorine atom with other nucleophiles, forming various derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: 4-Chloro-2-hydroxy-2-methylbutanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block in organic chemistry.
Biology
Biochemical Studies: This compound can be used to study enzyme-catalyzed reactions involving nitriles and hydroxyl groups. It serves as a model substrate to investigate the mechanisms of enzymatic transformations.
Medicine
Pharmaceuticals: this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
Materials Science: The compound is used in the production of specialty polymers and resins. Its unique structure imparts desirable properties to the final materials, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 4-Chloro-2-hydroxy-2-methylbutanenitrile exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions.
Comparación Con Compuestos Similares
Similar Compounds
-
2-Hydroxy-2-methylbutanenitrile
Comparison: Lacks the chlorine atom, making it less reactive in substitution reactions. it can still undergo oxidation and reduction reactions.
-
4-Chloro-2-hydroxybutanenitrile
Comparison: Similar structure but lacks the methyl group. This difference can affect the compound’s steric properties and reactivity.
-
4-Chloro-2-methylbutanenitrile
Comparison: Lacks the hydroxyl group, which significantly alters its chemical behavior, particularly in reactions involving nucleophiles and electrophiles.
Uniqueness
4-Chloro-2-hydroxy-2-methylbutanenitrile is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon atom. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C5H8ClNO |
|---|---|
Peso molecular |
133.57 g/mol |
Nombre IUPAC |
4-chloro-2-hydroxy-2-methylbutanenitrile |
InChI |
InChI=1S/C5H8ClNO/c1-5(8,4-7)2-3-6/h8H,2-3H2,1H3 |
Clave InChI |
XLWFUTCBNLYRNA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCl)(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)







![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)



![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
